(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid
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Overview
Description
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an octahydroindole core, a carboxylic acid ester group, and a p-toluenesulfonic acid moiety. These structural elements contribute to its reactivity and potential utility in synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Addition of the p-Toluenesulfonic Acid Moiety: The final step involves the reaction of the intermediate compound with p-toluenesulfonic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other functional groups.
Substitution: The benzyl ester group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydroindole Derivatives: Compounds with similar octahydroindole cores but different functional groups.
Carboxylic Acid Esters: Compounds with similar ester groups but different core structures.
p-Toluenesulfonic Acid Derivatives: Compounds with similar p-toluenesulfonic acid moieties but different core structures.
Uniqueness
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H29NO5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl (2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H21NO2.C7H8O3S/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,13-15,17H,4-5,8-11H2;2-5H,1H3,(H,8,9,10)/t13-,14-,15-;/m1./s1 |
InChI Key |
PTLASYHTXGUCJU-RFMLDLTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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